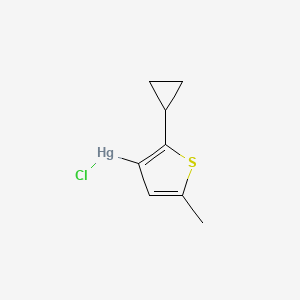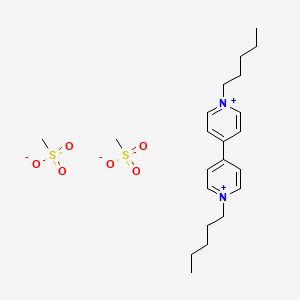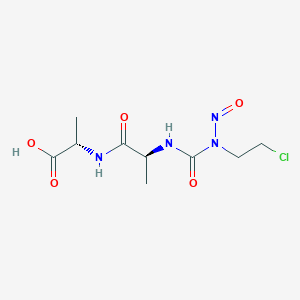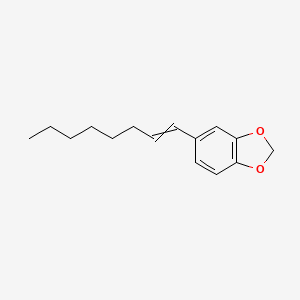![molecular formula C49H36N2 B14360003 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene CAS No. 92674-23-2](/img/structure/B14360003.png)
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[44]nona-1,6,8-triene is a complex organic compound characterized by its unique spiro structure and multiple phenyl groups
Vorbereitungsmethoden
The synthesis of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spiro structure, followed by the introduction of phenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene involves its interaction with molecular targets through its phenyl groups and spiro structure. These interactions can affect various molecular pathways, leading to changes in biological activity or material properties. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene can be compared with other similar compounds, such as:
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-diene: Similar structure but with different electronic properties due to the presence of double bonds.
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-tetraene: Another similar compound with additional double bonds, leading to different reactivity and applications. The uniqueness of this compound lies in its specific spiro structure and the arrangement of phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
92674-23-2 |
|---|---|
Molekularformel |
C49H36N2 |
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
1,2,4,6,7,8,9-heptakis-phenyl-2,3-diazaspiro[4.4]nona-3,6,8-triene |
InChI |
InChI=1S/C49H36N2/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)46(39-28-14-4-15-29-39)49(45(43)38-26-12-3-13-27-38)47(40-30-16-5-17-31-40)50-51(42-34-20-7-21-35-42)48(49)41-32-18-6-19-33-41/h1-35,48H |
InChI-Schlüssel |
ZEJCXTRETJJONS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=NN2C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)



![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)


![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)


